molecular formula C29H38O9 B12712331 Miotoxin B CAS No. 93633-90-0

Miotoxin B

Cat. No.: B12712331
CAS No.: 93633-90-0
M. Wt: 530.6 g/mol
InChI Key: ARFRGJLJRXAOAX-HFPCCPLESA-N
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Description

Miotoxin B is a toxic secondary metabolite produced by certain fungi, particularly those belonging to the genera Aspergillus, Penicillium, and Fusarium. These mycotoxins are known for their ability to cause disease and death in both humans and animals. This compound, like other mycotoxins, poses significant health risks due to its toxic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Miotoxin B involves several steps, typically starting with the cultivation of the fungi that produce it. The fungi are grown under controlled conditions to maximize the production of the toxin. The extraction process involves solvent extraction, followed by purification using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound is not common due to its toxic nature. for research purposes, it can be produced in controlled laboratory environments. The fungi are cultured in large fermenters, and the toxin is extracted and purified using advanced chromatographic methods.

Chemical Reactions Analysis

Types of Reactions

Miotoxin B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can convert this compound into less toxic forms.

    Substitution: Substitution reactions can modify the functional groups on this compound, altering its toxicity and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce more reactive intermediates, while reduction can yield less toxic derivatives.

Scientific Research Applications

Miotoxin B has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of mycotoxins and their interactions with other chemicals.

    Biology: Employed in studies to understand the effects of mycotoxins on cellular processes and organism health.

    Medicine: Investigated for its potential role in causing diseases and its interactions with biological systems.

    Industry: Used in the development of detection methods for mycotoxins in food and feed products.

Mechanism of Action

Miotoxin B exerts its effects by interfering with cellular processes. It can bind to DNA and proteins, causing mutations and disrupting normal cellular functions. The molecular targets of this compound include enzymes involved in DNA replication and repair, as well as proteins critical for cell division and growth. The pathways affected by this compound include those related to oxidative stress and apoptosis.

Comparison with Similar Compounds

Miotoxin B is similar to other mycotoxins such as aflatoxins, ochratoxins, and fumonisins. it is unique in its specific molecular structure and the particular fungi that produce it. Compared to aflatoxins, this compound has a different set of molecular targets and pathways, making it distinct in its mode of action.

List of Similar Compounds

    Aflatoxins: Produced by Aspergillus species, known for their potent carcinogenic properties.

    Ochratoxins: Produced by Aspergillus and Penicillium species, known for their nephrotoxic effects.

    Fumonisins: Produced by Fusarium species, associated with neural tube defects and esophageal cancer.

This compound stands out due to its unique production by specific fungi and its distinct molecular interactions.

Properties

CAS No.

93633-90-0

Molecular Formula

C29H38O9

Molecular Weight

530.6 g/mol

IUPAC Name

(1R,3R,8R,13S,18E,20Z,24R,25S,26S)-17-(1-hydroxyethyl)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,14,22-trione

InChI

InChI=1S/C29H38O9/c1-17-9-10-28-15-35-26(33)12-18(2)20(31)14-34-21(19(3)30)7-5-6-8-25(32)38-22-13-24(37-23(28)11-17)29(16-36-29)27(22,28)4/h5-8,11,18-19,21-24,30H,9-10,12-16H2,1-4H3/b7-5+,8-6-/t18-,19?,21?,22+,23+,24+,27+,28+,29-/m0/s1

InChI Key

ARFRGJLJRXAOAX-HFPCCPLESA-N

Isomeric SMILES

C[C@H]1CC(=O)OC[C@]23CCC(=C[C@H]2O[C@@H]4C[C@H]([C@]3([C@]45CO5)C)OC(=O)/C=C\C=C\C(OCC1=O)C(C)O)C

Canonical SMILES

CC1CC(=O)OCC23CCC(=CC2OC4CC(C3(C45CO5)C)OC(=O)C=CC=CC(OCC1=O)C(C)O)C

Origin of Product

United States

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